9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)-
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Overview
Description
9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- is a fluorinated steroid that belongs to the class of pregn-4-ene compounds. It is characterized by the substitution of a fluoro group at position 2, a methyl group at position 2, and oxo groups at positions 3, 11, and 20
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- typically involves multiple steps, starting from readily available steroid precursorsThe oxo groups at positions 3, 11, and 20 are introduced through oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate .
Industrial Production Methods
Industrial production of 9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- involves optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the desired transformations .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic fluorinating agents, alkylating agents.
Major Products Formed
Scientific Research Applications
9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- involves its interaction with specific molecular targets, such as steroid receptors. It binds to these receptors and modulates their activity, leading to changes in gene expression and cellular function. The pathways involved include the regulation of inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluoro group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
1582-62-3 |
---|---|
Molecular Formula |
C22H29FO3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2R,8S,9R,10S,13S,14S,17S)-17-acetyl-9-fluoro-2,10,13-trimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H29FO3/c1-12-10-21(4)14(9-18(12)25)5-6-17-16-8-7-15(13(2)24)20(16,3)11-19(26)22(17,21)23/h9,12,15-17H,5-8,10-11H2,1-4H3/t12-,15-,16+,17+,20-,21+,22+/m1/s1 |
InChI Key |
CCIHHCZWSDAQGO-ROXMKHFISA-N |
SMILES |
CC1CC2(C(=CC1=O)CCC3C2(C(=O)CC4(C3CCC4C(=O)C)C)F)C |
Isomeric SMILES |
C[C@@H]1C[C@]2(C(=CC1=O)CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)F)C |
Canonical SMILES |
CC1CC2(C(=CC1=O)CCC3C2(C(=O)CC4(C3CCC4C(=O)C)C)F)C |
Key on ui other cas no. |
1582-62-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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